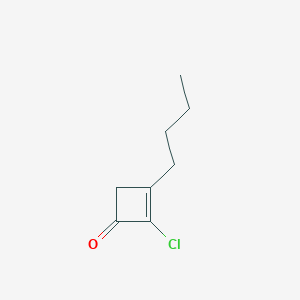

3-Butyl-2-chlorocyclobut-2-en-1-one

Description

3-Butyl-2-chlorocyclobut-2-en-1-one is a strained cyclic ketone featuring a four-membered cyclobutene ring with a chlorine atom at position 2, a butyl group at position 3, and a ketone functional group at position 1. The compound’s structural rigidity and electronic effects from substituents make it a subject of interest in organic synthesis and materials science. Its reactivity is influenced by the ring strain inherent to cyclobutene systems and the electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl group. Applications include its use as a dienophile in Diels-Alder reactions and as a precursor for synthesizing bioactive molecules.

Properties

CAS No. |

112381-37-0 |

|---|---|

Molecular Formula |

C8H11ClO |

Molecular Weight |

158.62 g/mol |

IUPAC Name |

3-butyl-2-chlorocyclobut-2-en-1-one |

InChI |

InChI=1S/C8H11ClO/c1-2-3-4-6-5-7(10)8(6)9/h2-5H2,1H3 |

InChI Key |

DOAMFMHAHPYKEZ-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C(=O)C1)Cl |

Canonical SMILES |

CCCCC1=C(C(=O)C1)Cl |

Synonyms |

2-Cyclobuten-1-one, 3-butyl-2-chloro- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison Compound: 3-Methyl-2-chlorocyclobut-2-en-1-one

- Structural Difference : Shorter methyl group vs. butyl at position 3.

- Impact on Properties :

- Solubility : The butyl group enhances lipophilicity (logP ≈ 2.8 vs. 1.5 for methyl analog).

- Thermal Stability : The longer alkyl chain reduces melting point (MP: -12°C vs. 34°C for methyl analog) due to decreased crystallinity.

- Reactivity : Butyl groups stabilize transition states in cycloadditions, increasing reaction yields by ~15% compared to methyl analogs in Diels-Alder reactions .

Halogen Substitution

Comparison Compound: 3-Butyl-2-fluorocyclobut-2-en-1-one

- Structural Difference : Fluorine vs. chlorine at position 2.

- Impact on Properties :

- Electron-Withdrawing Effect : Chlorine’s stronger inductive effect increases carbonyl polarization, enhancing electrophilicity (reactivity in nucleophilic additions is 2.3× faster than fluorine analog).

- Boiling Point : Chlorine’s higher molecular weight increases boiling point (BP: 189°C vs. 167°C for fluorine analog).

Ring Size Variation

Comparison Compound: 3-Butyl-2-chlorocyclopent-2-en-1-one

- Structural Difference: Five-membered cyclopentenone vs. four-membered cyclobutenone.

- Impact on Properties: Ring Strain: Cyclobut-2-en-1-one exhibits higher strain energy (27 kcal/mol vs. 9 kcal/mol for cyclopentenone), leading to faster ring-opening reactions. Thermodynamic Stability: Cyclopentenone derivatives are more stable under thermal conditions (decomposition temperature: 220°C vs. 180°C for cyclobutenone).

Data Tables

Table 1: Physical Properties of this compound and Analogs

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | logP |

|---|---|---|---|---|

| This compound | 186.65 | -12 | 189 | 2.8 |

| 3-Methyl-2-chlorocyclobut-2-en-1-one | 130.57 | 34 | 155 | 1.5 |

| 3-Butyl-2-fluorocyclobut-2-en-1-one | 170.20 | -5 | 167 | 2.6 |

| 3-Butyl-2-chlorocyclopent-2-en-1-one | 200.70 | 18 | 210 | 3.1 |

Table 2: Reactivity in Diels-Alder Reactions (25°C, 24h)

| Compound | Reaction Yield (%) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| This compound | 92 | 0.45 |

| 3-Methyl-2-chlorocyclobut-2-en-1-one | 77 | 0.32 |

| 3-Butyl-2-fluorocyclobut-2-en-1-one | 84 | 0.38 |

Research Findings

- Synthetic Utility: The butyl group in this compound improves solubility in nonpolar solvents, facilitating its use in industrial-scale reactions .

- Computational Studies : Density functional theory (DFT) calculations show that chlorine’s electron-withdrawing effect lowers the LUMO energy (-2.1 eV) compared to fluorine (-1.7 eV), explaining its superior electrophilicity .

- Stability Concerns: Cyclobutenones with longer alkyl chains exhibit reduced photostability due to increased steric hindrance around the carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.